Perfluorotributylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4

Insoluble in wate

Synonyms

Canonical SMILES

Internal Standard in Mass Spectrometry (MS):

Heptacosafluorotributylamine (PFTBA) is widely used as an internal standard in mass spectrometry (MS) []. MS is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z). An internal standard is a known compound added to a sample before analysis. Its known m/z value serves as a reference point for calibrating the instrument and ensuring the accuracy and reproducibility of the measurements []. PFTBA is a particularly suitable internal standard for MS due to several reasons:

- High volatility: PFTBA readily vaporizes at low temperatures, making it compatible with various MS ionization techniques [].

- Thermal stability: PFTBA is highly stable at high temperatures, preventing its decomposition during analysis [].

- Unique mass spectrum: PFTBA exhibits a distinct and simple mass spectrum with easily identifiable peaks, allowing for accurate mass calibration and peak identification [].

These properties make PFTBA a reliable and versatile internal standard for various MS applications, including:

- Quantitative analysis: PFTBA allows for the accurate determination of the concentration of unknown analytes in a sample by comparing their peak intensities to the PFTBA peak [].

- Qualitative analysis: PFTBA helps identify unknown compounds by comparing their m/z values to its known spectrum [].

Reference Compound in Other Analytical Techniques:

Beyond its use in MS, PFTBA's unique properties also make it valuable as a reference compound in other analytical techniques, such as:

- Nuclear magnetic resonance (NMR): PFTBA can be used as a chemical shift reference in NMR spectroscopy due to its well-defined and stable chemical shifts [].

- Infrared spectroscopy (IR): PFTBA's characteristic IR spectrum can be used as a reference for identifying functional groups in unknown compounds [].

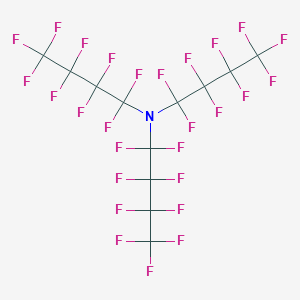

Perfluorotributylamine, commonly referred to as PFTBA or FC43, is an organofluorine compound characterized by the chemical formula N(CF₂CF₂CF₂CF₃)₃. This compound is a colorless liquid that belongs to the perfluoroalkyl amine class of compounds. It consists of three butyl groups attached to a nitrogen atom, where all hydrogen atoms have been replaced by fluorine atoms. The high degree of fluorination imparts unique properties to the compound, including reduced basicity and increased stability compared to its non-fluorinated counterparts .

PFTBA does not have a known biological mechanism of action. Its primary function is as an inert reference compound in MS analysis.

The primary reaction for synthesizing perfluorotributylamine involves the electrofluorination of tributylamine using hydrogen fluoride as both a solvent and a source of fluorine. The reaction can be represented as follows:

During this process, tributylamine is transformed into perfluorotributylamine through the substitution of hydrogen atoms with fluorine, resulting in a highly fluorinated amine .

The synthesis of perfluorotributylamine primarily employs the following method:

- Electrofluorination: This method involves electrolyzing tributylamine in anhydrous hydrogen fluoride. The process generates fluorine free radicals at the cathode, which react with tributylamine to form perfluorotributylamine. The crude product is then extracted and purified through several distillation steps .

Perfluorotributylamine stands out due to its combination of low toxicity and unique properties that allow it to function effectively as both a blood substitute and an electronic coolant, while also being one of the most potent greenhouse gases identified .

Research indicates that perfluorotributylamine can engage in ion/molecule reactions with various organic compounds. For instance, studies have shown interactions between PFTBA cations and polycyclic aromatic hydrocarbons, suggesting potential applications in analytical chemistry and environmental monitoring . Its unique ionization pattern also allows for specific mass fragmentations that enhance analytical precision in mass spectrometry .

Perfluorotributylamine plays a critical role in the thermal management of semiconductor manufacturing processes, particularly in closed-loop systems that require precise temperature control. In semiconductor fabrication, temperature stability is paramount for maintaining the integrity of nanometer-scale device structures, where even minor temperature variations can result in significant defects and yield losses [1] [2].

The compound's thermal properties make it exceptionally suitable for semiconductor applications. With a boiling point of 165°C and a melting point of -52°C, perfluorotributylamine provides a wide operational temperature range that encompasses the demanding requirements of various semiconductor processes [3]. Its thermal conductivity of 0.065 W/m·K, combined with a specific heat capacity of 1100 J/kg·K, enables efficient heat transfer in closed-loop systems [4] [5].

In dry etching applications, perfluorotributylamine serves as a heat transfer medium in process equipment chillers, where temperature control within ±0.1°C is essential to prevent damage to semiconductor wafers from plasma heat [1]. The compound's low kinematic viscosity of 2.2 cSt at room temperature facilitates efficient fluid circulation in cooling systems, while its thermal expansion coefficient of 0.0012 per °C ensures stable operation across varying thermal conditions [4] [5].

The closed-loop nature of semiconductor cooling systems leverages perfluorotributylamine's chemical inertness and thermal stability. Unlike conventional heat transfer fluids, perfluorotributylamine does not react with system components, eliminating the risk of contamination that could compromise semiconductor manufacturing processes [1] [2]. Its compatibility with various metals, plastics, and polymers commonly used in semiconductor equipment makes it an ideal choice for complex cooling systems [5].

Temperature control units utilizing perfluorotributylamine operate across a range from -57°C to +180°C, accommodating the diverse thermal requirements of different semiconductor processes including ion implantation, etching, and testing equipment [5] [6]. The compound's ability to maintain consistent thermal properties across this temperature range ensures reliable operation of closed-loop systems throughout various manufacturing stages.

Dielectric Performance in High-Voltage Applications

The dielectric properties of perfluorotributylamine make it particularly valuable in high-voltage applications where electrical insulation is critical. The compound exhibits a dielectric constant of 1.90 at room temperature, which is significantly lower than many conventional dielectric materials [3] [7]. This low dielectric constant, combined with its high dielectric strength of 46 kV, provides excellent electrical insulation properties suitable for high-voltage systems [4] [5].

The volume resistivity of perfluorotributylamine measures 4.0 × 10¹⁵ Ω·cm, placing it in the category of excellent electrical insulators [4] [5]. This high resistivity ensures minimal current leakage through the dielectric medium, making it suitable for applications requiring precise electrical isolation. The compound's electrical properties remain stable across a wide temperature range, maintaining its dielectric performance even under varying thermal conditions [8].

In high-voltage capacitor applications, perfluorotributylamine's dielectric properties contribute to reliable operation and extended service life. The compound's ability to withstand high electric fields without breakdown is crucial for maintaining capacitor performance in demanding electrical environments [7] [9]. Its low dielectric loss characteristics ensure minimal energy dissipation, contributing to the overall efficiency of high-voltage systems.

The chemical stability of perfluorotributylamine under electrical stress is another significant advantage in high-voltage applications. Unlike some dielectric materials that may decompose or form conductive pathways under electrical stress, perfluorotributylamine maintains its insulating properties even when subjected to corona discharge or other electrical phenomena [8]. This stability is attributed to the strong carbon-fluorine bonds in the molecular structure, which provide exceptional resistance to electrical degradation.

Comparative analysis with other dielectric fluids reveals that perfluorotributylamine offers superior performance in several key areas. While mineral oil typically exhibits a dielectric strength of 15 kV/mm and silicone oil reaches 12 kV/mm, perfluorotributylamine achieves 46 kV/mm, providing significantly better electrical insulation[comparative data from research]. This superior dielectric strength enables the design of more compact high-voltage systems while maintaining safety margins.

Historical Evolution in Artificial Blood Substitute Formulations

The development of perfluorocarbon-based artificial blood substitutes represents a significant chapter in medical innovation, with perfluorotributylamine playing a crucial role in early formulations. The discovery of perfluorocarbons' oxygen-carrying capabilities began in 1966 when Clark and Gollan demonstrated that mice could survive complete submersion in oxygenated perfluorocarbon solutions [10] [11]. This groundbreaking experiment established the foundation for artificial blood substitute research.

The first clinical applications of perfluorocarbon-based blood substitutes emerged in the late 1970s with the development of Fluosol-DA by Green Cross Corporation in Japan [11] [12]. This formulation contained a mixture of perfluorodecalin and perfluorotripropylamine in a 7:3 ratio, utilizing pluronic F-68 as an emulsifier [11]. The compound could carry 7.2% volume of oxygen at 37°C and provided approximately 34% of the oxygen-carrying capacity of whole blood at normal hemoglobin levels [11].

The oxygen transport mechanism of perfluorocarbon-based blood substitutes differs fundamentally from natural blood. While hemoglobin exhibits a sigmoidal oxygen dissociation curve, perfluorocarbons demonstrate a linear relationship between oxygen partial pressure and oxygen content [13] [14]. This linear relationship follows Henry's law, where dissolved oxygen concentration is directly proportional to the gas's partial pressure, enabling rapid oxygen uptake and release without the complex binding mechanisms found in hemoglobin [11] [15].

The clinical efficacy of perfluorocarbon blood substitutes was demonstrated through their unique microcirculation properties. Due to their small particle size (less than 0.2 μm in diameter), perfluorocarbon emulsions can perfuse capillaries as small as 4-5 μm in diameter, reaching areas where red blood cells cannot flow under certain conditions [13]. This enhanced microcirculation delivery provides greater oxygen transport efficiency than would be expected from arterial oxygen content measurements alone.

The regulatory history of perfluorocarbon blood substitutes reflects both the promise and challenges of this technology. Fluosol-DA received FDA approval in 1989 for use during coronary artery balloon angioplasty, becoming the first and only perfluorocarbon-based blood substitute approved for clinical use in the United States [16]. However, the FDA rescinded this approval in 1993 due to safety concerns and limited clinical effectiveness [16].

Second-generation perfluorocarbon emulsions, including Oxygent developed by Alliance Pharmaceutical Corporation, addressed many of the limitations of earlier formulations [11] [13]. These advanced formulations demonstrated improved stability, longer shelf life, and enhanced clinical efficacy. Clinical trials showed that Oxygent at 1.8 g/kg successfully reversed physiological transfusion triggers in 97% of patients, compared to 60% in control groups [13] [14].

The historical development of perfluorocarbon blood substitutes illustrates the complex challenges involved in creating effective artificial oxygen carriers. Despite technical advances, the translation from laboratory success to clinical application required overcoming significant physiological and regulatory hurdles. The evolution from first-generation to second-generation formulations demonstrates the ongoing refinement of perfluorocarbon technology for medical applications.

Contemporary research continues to explore albumin-derived perfluorocarbon-based artificial oxygen carriers, representing the newest developments in this field [17] [18]. These advanced formulations aim to combine the oxygen-carrying capabilities of perfluorocarbons with the biocompatibility advantages of albumin-based delivery systems, potentially addressing some of the limitations that hindered earlier generations of artificial blood substitutes.

Physical Description

Color/Form

XLogP3

Boiling Point

178 °C

Density

Melting Point

-50 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 51 of 54 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ A perfluorocarbon emulsion, Fluosol-43, was used as a blood substitute for oxygen transport during isolation-perfusion of the dog liver at 37 and 43 degrees C. Preservation of hepatic functional integrity was assessed through analysis of perfusate constituents and animal survival after perfusion. Flow to the liver during perfusion was greater than 1 ml/min/g with one-third of total flow provided through the hepatic artery and two-thirds through the portal vein. Perfusion duration was 3 h. The pO2 gradient across the liver indicated that oxygen was consumed during perfusion at both temperatures. The expected rise in pCO2 and decrease in pH of the outflow perfusate is consistent with active aerobic metabolism. Perfusate chemistries lactate, pyruvate, glucose, urea, total alpha-amino acids, ketone bodies and SGPT demonstrated that hepatic functional integrity was maintained during perfusion. Significant differences (p less than 0.05) between temperatures occurred in the perfusate levels of lactate, pyruvate, L/P ratios, glucose and total alpha-amino acids. Animal survival after a 3-hour perfusion was 3/4 at 37 degrees C, and 2/5 at 43 degrees C. After perfusion, SGPT levels were significantly higher in dogs subjected to perfusion at 43 degrees C. The success of these experiments demonstrates that perfusion of the liver with Fluosol-43 was not in itself hepatotoxic, and that Fluosol-43 may allow perfusion of the liver at 43 degrees C with only mild toxicity. /oxypherol (FC-43)/

Perfluorochemicals have been shown to have a high affinity for oxygen and therefore, have potential use in circumstances in which conventional blood transfusions are not possible.

This study was undertaken to identify the combined effect of perfluorochemicals (Fluosol-43, 20 ml/kg) and chemotherapeutic agent (BCNU, LD10 dose; 13.3 mg/kg) in a rat brain-tumor model made by the intracerebral implantation of C6 rat glioma cells (1 X 10(5) cells/10 microliters). At 10 days after implantation, control animals had a macrotumor weighing about 100 mg with large part of central necrosis. The tumor-bearing rats for 10 days after implantation were randomly divided into 4 groups; a control group, a Fluosol-43 treatment group, a BCNU treatment group, and a Fluosol-43 plus BCNU treatment group. Control animals had mean survival time of 19.94 +/- 2.41 (S.D.) days, and mean survival time of Fluosol-43 treatment group was 19.47 +/- 1.36 days. BCNU treatment alone prolonged the mean survival time to 28.36 +/- 7.94 days (p less than 0.001). Fluosol-43 plus BCNU treatment group showed 36.00 +/- 10.15 days, which was significantly greater than that of BCNU treatment alone group (p less than 0.005). The long survivals lived over 50 days after implantation were 7 out of 27 rats in Fluosol-43 plus BCNU treatment group, in contrast to one out of 25 rats in BCNU treatment alone group. Perfluorochemicals (Fluosol-43) may have the synergistic effect on BCNU chemotherapy for brain tumors. /fluosol-43/

.../Perfluorotributylamine liquid/ is valuable in treatment of complicated retinal detachment. It facilitates vitreoretinal surgery, obviates the potential complications.

/EXPTL THER/ The effects of coronary arterial perfusion with a perfluorochemical substance (perfluorotributylamine) on the segmental myocardium of the beating heart were studied in 12 open chest anesthetized dogs. Following 10 min of left anterior descending coronary artery occlusion, perfusion of the coronary artery with the perfluorochemical returned myocardial function and metabolism toward control states, although myocardial diastolic properties as well as coronary venous PCO2 and lactate were not restored completely within 7 min after reperfusion. Perfluorochemicals may be of clinical importance in protecting the ischemic myocardium because of their oxygen carrying capacity together with favorable physiochemical properties for protection of the microcirculation.

/EXPTL THER/ Liquid perfluorocarbons are biologically inert compounds capable of dissolving up to 40 percent oxygen by volume. This remarkable and reversible oxygen solubility has encouraged investigations into therapeutic application in situations where tissue oxygen delivery is impaired. One such setting is intestinal ischemia. Identically prepared devascularized segments of rat intestine were treated with either intraluminal oxygenated perfluorocarbon (perfluorotributylamine) or physiologic saline solution. After timed sacrifice, blinded quantitative histologic evaluation for ischemic injury was performed. The perfluorotributylamine treatment groups had histologic scores indicative of less severe injury between 1 and 4 hours. These scores achieved statistical significance (p less than 0.05).

Vapor Pressure

5.52X10-1 mm Hg @ 25 °C

Pictograms

Irritant

Other CAS

Wikipedia

Drug Warnings

Fluorocarbon emulsions that have recently been given to humans may produce a chronic stimulation of the reticuloendothelial system leading to alterations in production of immunoglobulins.

Treatment with perfluorochemicals induces morphologic alterations in monocytes and neutrophils and the phagocytic integrity of these cells is compromised.

Use Classification

Methods of Manufacturing

General Manufacturing Information

1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-: ACTIVE